Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Overview

Description

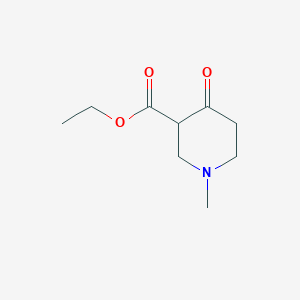

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 1-methyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions and yields the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions typically convert the compound to corresponding carboxylic acids or ketones.

Common oxidizing agents:

-

Potassium permanganate (KMnO₄)

-

Chromium trioxide (CrO₃)

Reduction Reactions

Reduction reactions can convert the ketone group to an alcohol. Catalytic hydrogenation, using catalysts such as Raney nickel, Raney cobalt, or palladium on carbon, can also reduce the compound .

Common reducing agents:

-

Sodium borohydride (NaBH₄)

-

Lithium aluminum hydride (LiAlH₄)

Substitution Reactions

Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or replace the ester group with other functional groups.

Common reagents and conditions:

-

Sodium hydride (NaH) and alkyl halides

-

Amines or thiols under basic conditions

Additional Reactions

The compound can be used in the preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, involving condensation with N-benzyl glycine ethyl ester, followed by cyclization .

Data Table: Biological Activity

| Target | Activity |

|---|---|

| Enzyme Inhibition | May inhibit enzymes like cholinesterase, relevant in neurodegenerative diseases |

| Receptor Binding | Can bind to receptors involved in neurotransmission, potentially affecting mood and cognitive functions |

| Antimicrobial Properties | Effective against a range of bacterial strains |

| Anticancer Activity | Inhibits proliferation of cancer cell lines, including breast and lung cancer cells |

Stability

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate exhibits stability under standard laboratory conditions but may decompose upon prolonged heating or exposure to strong acids or bases.

Scientific Research Applications

Organic Synthesis

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it a versatile building block in organic chemistry.

Key Reactions

- Oxidation : Converts to corresponding carboxylic acids using agents like potassium permanganate.

- Reduction : Ketone group can be reduced to alcohols using sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the ester group under basic conditions.

Medicinal Chemistry

Research has indicated potential biological activities for this compound. It is being studied as a precursor for pharmaceutical compounds, particularly those targeting specific enzymatic pathways or biological receptors.

Biological Activities

- Investigated for interactions with enzymes that may lead to therapeutic applications.

- Explored for anti-tubercular properties, particularly in the context of drug development against Mycobacterium tuberculosis.

Material Science

In material science, this compound is utilized as a building block for fine chemicals and polymers. Its unique chemical structure allows for modifications that can enhance material properties such as durability and reactivity.

Case Study 1: Anti-Tubercular Activity

A study focused on the synthesis of various derivatives of this compound demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. The derivatives were screened for their efficacy and selectivity, revealing that modifications to the piperidine ring could enhance biological activity while reducing cytotoxicity.

Case Study 2: Synthesis of Novel Scaffolds

In another research effort, this compound was used as a starting material to create novel scaffolds aimed at inhibiting specific biological targets. The study highlighted how structural variations influenced pharmacokinetic properties and biological effectiveness.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxopiperidine-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but with a benzyl group instead of a methyl group.

Ethyl 4-oxo-1-piperidinecarboxylate: Lacks the methyl group on the piperidine ring.

Uniqueness

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group can influence its reactivity and interactions compared to other similar compounds.

Biological Activity

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (EMOPC) is a chemical compound with the molecular formula C9H15NO3. It is a derivative of piperidine and has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with EMOPC.

EMOPC can be synthesized through several methods, one common route being the reaction of 1-methyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs under reflux conditions, yielding the desired ester product with high purity. The compound is characterized by its ester group, which can undergo hydrolysis to release the active piperidine derivative.

Chemical Reactions

EMOPC participates in various chemical reactions, including:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution : Nucleophilic substitution can occur at the ester group.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activity

Research indicates that EMOPC exhibits several biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Preliminary studies have shown that compounds similar to EMOPC possess antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their ability to inhibit bacterial growth, suggesting that EMOPC may also exhibit similar effects .

Enzyme Interaction

The mechanism of action for EMOPC involves interaction with various enzymes and receptors. The hydrolysis of the ester group releases the active piperidine derivative, which can interact with biological targets. Studies suggest potential inhibition of specific enzymes related to metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Case Study 1: Inhibition of Histone Deacetylases (HDAC)

A study evaluated the biological activity of compounds related to EMOPC, focusing on their inhibitory effects on histone deacetylases (HDAC). The results indicated that certain derivatives demonstrated significant HDAC inhibition, which is crucial for regulating gene expression and has implications in cancer therapy .

Case Study 2: Anticancer Potential

Research has explored the anticancer potential of piperidine derivatives, including those related to EMOPC. These studies highlighted their ability to induce apoptosis in cancer cells through various pathways, including modulation of cell cycle progression and inhibition of tumor growth in vitro .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | Benzyl group instead of methyl | Similar enzyme interactions; potential for enhanced activity |

| Ethyl 4-oxo-1-piperidinecarboxylate | Lacks methyl group | Reduced biological activity compared to EMOPC |

EMOPC is unique due to its specific substitution pattern that influences its reactivity and interactions compared to other similar compounds. The methyl group enhances its potential activity by influencing binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, and how can purity be validated?

Methodological Answer:

- Synthesis : Common routes involve piperidine ring functionalization, such as esterification of 4-oxopiperidine-3-carboxylic acid derivatives or alkylation of pre-oxygenated intermediates. For example, methyl/ethyl esters of structurally similar compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) are synthesized via carbamate or amide coupling reactions .

- Purification : Use fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor purity via TLC.

- Validation : Confirm purity using HPLC (C18 column, UV detection at 210–260 nm) and elemental analysis. Cross-validate with -NMR integration ratios and absence of extraneous peaks .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

- -NMR : Identify diagnostic signals: ester methyl (δ ~1.2–1.4 ppm), piperidine ring protons (δ ~2.5–3.5 ppm), and carbonyl groups (δ ~170–175 ppm in -NMR). Use DEPT-135 to distinguish CH and CH groups.

- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm) and ketone (C=O at ~1680 cm).

- Mass Spectrometry : Use ESI-MS to detect [M+H] or [M+Na] ions. High-resolution MS (HRMS) validates molecular formula (e.g., CHNO).

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved for this compound?

Methodological Answer:

- Data Alignment : Use Mercury CSD 2.0 to overlay experimental crystal structures with DFT-optimized geometries. Analyze deviations in bond lengths/angles (>0.05 Å or >5° may indicate errors) .

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., ring puckering) that may explain discrepancies between solid-state (XRD) and solution (NMR) data .

- Validation Tools : Apply PLATON (ADDSYM) to check for missed symmetry in XRD data or SHELXL refinement artifacts (e.g., overfitting thermal parameters) .

Q. What computational strategies are effective for modeling hydrogen-bonding interactions and reactivity?

Methodological Answer:

- Hydrogen Bond Analysis : Use graph-set analysis (as per Etter’s rules) to categorize intermolecular interactions in crystal structures. Tools like CrystalExplorer visualize interaction networks .

- Reactivity Studies : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Compare Fukui indices to predict regioselectivity in reactions.

- MD Simulations : Run molecular dynamics (AMBER/CHARMM) to study solvent effects on conformation, especially for the piperidine ring’s puckering dynamics .

Q. How can crystallographic data be leveraged to understand structure-property relationships?

Methodological Answer:

- Packing Analysis : Use Mercury CSD’s "Packing Similarity" tool to compare crystal structures with analogs. Correlate hydrogen-bonding motifs (e.g., R(8) dimers) with solubility/melting points .

- Torsion Angle Libraries : Extract puckering parameters (Cremer-Pople coordinates) from XRD data to quantify ring non-planarity. Relate puckering amplitude (q) to steric strain in derivatives .

- Thermal Motion : Analyze anisotropic displacement parameters (ADPs) to identify flexible regions (e.g., ester groups) prone to hydrolysis .

Q. What experimental design principles minimize systematic errors in biological activity studies?

Methodological Answer:

- Controls : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions.

- Replicates : Perform triplicate measurements for IC/EC determinations. Use statistical tools (e.g., Grubbs’ test) to identify outliers.

- Solvent Artifacts : Test DMSO/ethanol vehicle effects at all concentrations. For cellular assays, ensure concentrations are below cytotoxicity thresholds .

Q. How can researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Meta-analysis : Compare assay conditions (pH, temperature, cell lines) across studies. Use PubChem BioActivity data to identify variability in reported IC values .

- Conformational Analysis : If activity is conformation-dependent, use XRD or NOESY NMR to determine dominant solution/crystal conformers.

- Probe Degradation : Conduct stability studies (HPLC monitoring) to rule out compound decomposition as a source of inconsistency .

Q. What green chemistry approaches are viable for sustainable synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate. Use solvent guides (e.g., CHEM21) to prioritize low-toxicity options.

- Catalysis : Employ enzymatic esterification (e.g., lipases) or heterogeneous catalysts (e.g., zeolites) to reduce waste.

- Atom Economy : Optimize reactions (e.g., one-pot synthesis) to minimize step count and byproduct formation. Track using E-factor calculations .

Properties

IUPAC Name |

ethyl 1-methyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-6-10(2)5-4-8(7)11/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTPUNHHNWXMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329627 | |

| Record name | ethyl 1-methyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25012-72-0 | |

| Record name | ethyl 1-methyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.